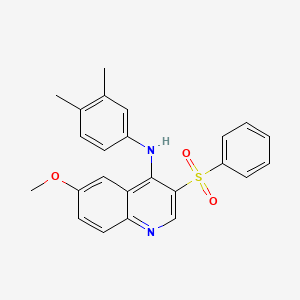

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine

Description

3-(Benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine is a quinoline derivative characterized by a benzenesulfonyl group at the 3-position, a methoxy group at the 6-position, and a 3,4-dimethylphenyl substituent at the 4-amino position. The 3,4-dimethylphenyl group may enhance lipophilicity and steric bulk compared to other aryl substituents, influencing binding affinity and pharmacokinetic properties.

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S/c1-16-9-10-18(13-17(16)2)26-24-21-14-19(29-3)11-12-22(21)25-15-23(24)30(27,28)20-7-5-4-6-8-20/h4-15H,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYKTEVPZLEBFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Sulfonylation: The benzenesulfonyl group is introduced through sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form quinone derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites. This binding can disrupt the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, which are implicated in various diseases.

Comparison with Similar Compounds

Table 1. Structural Comparison of Key Analogs

*Estimated based on analogs.

Physicochemical Properties

Lipophilicity (logP/logD), polar surface area (PSA), and hydrogen-bonding capacity are critical for bioavailability and target engagement:

Table 2. Physicochemical Properties of Analogs

*Estimated based on substituent contributions.

- Lipophilicity : The 3,4-dimethylphenyl group in the target compound likely increases logP compared to the 4-fluorophenyl analog (logP 4.56) but may be comparable to the 4-methylbenzyl analog (logP 4.45). The 4-ethylbenzenesulfonyl group in ’s compound further elevates logP due to alkyl chain elongation.

- Polar Surface Area (PSA) : All analogs exhibit moderate PSA (~50–55 Ų), suggesting similar membrane permeability.

Biological Activity

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine, commonly referred to as BSB-QPA, is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound is characterized by a complex structure featuring a benzenesulfonyl group and a methoxy group, which contribute to its diverse pharmacological properties.

- Molecular Formula : C24H22N2O3S

- Molecular Weight : 418.51 g/mol

- CAS Number : 895643-34-2

- IUPAC Name : this compound

Biological Activity

BSB-QPA has been primarily studied for its antitumor properties . The following sections detail its biological activity based on available research findings.

Antitumor Activity

-

In Vitro Studies :

- BSB-QPA was evaluated for its cytotoxic effects on various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in several types of cancer cells, including breast and renal cancer lines. The mean GI50 values indicate that BSB-QPA is more potent than some established chemotherapeutic agents.

- A study reported that BSB-QPA exhibited a mean GI50 of approximately 10 µM against selected cancer cell lines, which is notably lower than the GI50 of the positive control, 5-Fluorouracil (22.60 µM) .

- Mechanism of Action :

Comparative Biological Studies

A comparative analysis with other quinoline derivatives showed that BSB-QPA has a broader spectrum of activity against various cancer types. For instance, while some derivatives were selective for specific cancers (e.g., CNS tumors), BSB-QPA demonstrated efficacy across multiple lines including leukemia and melanoma .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of BSB-QPA:

Toxicity and Safety

Despite its promising biological activity, BSB-QPA's low water solubility poses challenges for in vivo applications. Toxicity studies are essential to determine safe dosage levels and potential side effects in non-cancerous cells. Current research suggests that while the compound shows low toxicity in vitro, further studies are necessary to assess its safety profile comprehensively .

Future Directions

Research on BSB-QPA should focus on:

- Developing more soluble analogs for enhanced bioavailability.

- Investigating combination therapies with other anticancer agents.

- Exploring its potential use in diagnostic imaging due to its unique structural properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.